molecular formula C11H15NOS B14838051 4-Cyclopropoxy-3-ethyl-2-(methylthio)pyridine

4-Cyclopropoxy-3-ethyl-2-(methylthio)pyridine

Cat. No.: B14838051
M. Wt: 209.31 g/mol
InChI Key: HQOJHLTVASXRDO-UHFFFAOYSA-N
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Description

4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE typically involves the use of cyclopropyl alcohol, ethyl bromide, and methylthiol as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods often include purification steps such as distillation or recrystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the pyridine ring .

Scientific Research Applications

4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the methylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

    4-CYCLOPROPOXY-3-ETHYL-2-(METHYLTHIO)PYRIDINE: Similar in structure but with a different sulfur-containing group.

    4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFONYL)PYRIDINE: Contains a sulfonyl group instead of a sulfanyl group.

    4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFOXIDE)PYRIDINE: Contains a sulfoxide group instead of a sulfanyl group.

Uniqueness

The presence of the cyclopropoxy group adds strain and reactivity, while the methylsulfanyl group provides opportunities for further chemical modifications .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-2-methylsulfanylpyridine

InChI

InChI=1S/C11H15NOS/c1-3-9-10(13-8-4-5-8)6-7-12-11(9)14-2/h6-8H,3-5H2,1-2H3

InChI Key

HQOJHLTVASXRDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1SC)OC2CC2

Origin of Product

United States

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